2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a quinazolinone moiety, and a diethylcarbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the construction of the quinazolinone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinazolinone moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety could produce tetrahydroquinazoline derivatives .
Scientific Research Applications
2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The furan ring and quinazolinone moiety may interact with enzymes or receptors, leading to modulation of biological processes. The diethylcarbamodithioate group may enhance the compound’s binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro
- 4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol
Uniqueness
What sets 2-{[7-(Furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]amino}-2-oxoethyl diethylcarbamodithioate apart is its unique combination of a furan ring, quinazolinone moiety, and diethylcarbamodithioate group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H22N4O3S2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[2-[[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]amino]-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C19H22N4O3S2/c1-3-23(4-2)19(27)28-11-17(25)22-18-20-10-13-14(21-18)8-12(9-15(13)24)16-6-5-7-26-16/h5-7,10,12H,3-4,8-9,11H2,1-2H3,(H,20,21,22,25) |
InChI Key |
GVDMVIACXGJOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.